2-(4-Aminopentanoylamino)acetic acid
Description
Properties
IUPAC Name |
2-(4-aminopentanoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(8)2-3-6(10)9-4-7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJMUTAJQZLJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Strategies
The synthesis of aromatic amino-acetic acid derivatives often begins with nitration followed by reduction. For example, 4-aminophenylacetic acid is prepared via nitration of benzyl cyanide using concentrated sulfuric and nitric acids, yielding 4-nitrophenylacetonitrile. Subsequent hydrolysis with sulfuric acid and glacial acetic acid produces 4-nitrophenylacetic acid, which is reduced to the target amine using hydrogenation with skeletal nickel. Adapting this approach, 2-(4-aminopentanoylamino)acetic acid could theoretically be synthesized by:
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Nitration of a pentanoyl-protected glycine derivative.
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Catalytic hydrogenation or chemical reduction of the nitro group.
Key challenges include regioselectivity in nitration and avoiding over-reduction. The patent by CN106380413A highlights that reaction temperatures below 10°C and controlled reagent ratios (e.g., 65:35–82:18 ammonia-to-water) are critical for minimizing side products.
Amidation and Coupling Reactions
Amidation is a cornerstone for introducing aminoacyl groups. The synthesis of 2-[(4-cyanophenyl)amino]acetic acid (CAS 42288-26-6) involves coupling 4-cyanoaniline with bromoacetic acid under basic conditions. Similarly, this compound could be synthesized via:
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Activation of pentanoyl chloride.
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Coupling with glycine or its protected derivative.
Reaction conditions from EP0038641B1 suggest that proton donors like water and solvents such as liquid ammonia are effective for stabilizing intermediates. However, steric hindrance from the pentanoyl group may necessitate elevated temperatures or coupling agents (e.g., DCC or HOBt).
Comparative Analysis of Methodologies
Nitration-Reduction vs. Direct Amidation
The table below contrasts two plausible routes for synthesizing this compound:
The nitration-reduction route offers higher yields but requires stringent temperature control. Direct amidation is simpler but may suffer from low efficiency due to the bulkiness of the pentanoyl group.
Optimization of Reduction Steps
Reduction of nitro intermediates to amines is critical. The patent EP0038641B1 employs metallic sodium and liquid ammonia at −25°C to −50°C for reducing D-2-aminophenylacetic acid. For aliphatic nitro groups, catalytic hydrogenation (e.g., Pd/C or Raney Ni) is preferable. However, over-reduction to hydroxylamines or cleavage of the amide bond must be mitigated by optimizing pressure (1–3 atm H₂) and reaction time.
Challenges in Purification and Characterization
Crystallization and Solvent Selection
Crystallization is pivotal for isolating pure this compound. Glacial acetic acid and ethanol are effective recrystallization solvents for analogous compounds, as demonstrated in CN106380413A. For instance, 4-aminophenylacetic acid is purified via ethanol recrystallization with activated carbon decolorization, yielding light-white crystals.
Analytical Validation
Characterization via NMR (¹H, ¹³C) and HPLC is essential. The methylene protons adjacent to the amide group in this compound are expected to resonate at δ 3.8–4.2 ppm, while the pentanoyl chain’s methyl group appears at δ 0.9–1.1 ppm. Purity ≥98% can be achieved using reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water.
Industrial Scalability and Cost Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopentanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Aminopentanoylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(4-Aminopentanoylamino)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Aminopentanoylamino)acetic acid and its analogs:
Key Observations:
Structural Variations: The pentanoylamino group in the target compound introduces a flexible aliphatic chain, which may improve membrane permeability compared to rigid aromatic analogs like 2-(4-Aminophenyl)acetic acid .
Synthetic Routes: Aromatic analogs are synthesized via diazonium salt reactions (e.g., using Na₂CO₃ and O₂) , while aliphatic derivatives like the pentanoylamino variant may require peptide coupling reagents or enzymatic methods.
Functional Properties: 4-Aminophenylacetic acid (CAS 1197-55-3) exhibits a melting point of 201°C (decomposition) and is stable under peptide synthesis conditions . 4-(Dimethylamino)phenylacetic acid (CAS 17078-28-3) has a lower melting point (105–108°C) and higher lipophilicity due to the dimethylamino group, making it suitable for pH-responsive applications .
Safety and Handling: Compounds like L-2-Aminobutyric acid (CAS 1492-24-6) require stringent safety protocols due to hazards such as skin/eye irritation, highlighting the importance of proper handling for all amino acid derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-aminopentanoylamino)acetic acid, and what reagents/conditions are critical for high yield?
- Methodological Answer : The synthesis of structurally similar aminophenylacetic acids typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, in analogous compounds like 2-(4-aminophenyl)acetic acid, coupling agents such as HATU or DCC are used to activate the carboxyl group, followed by reaction with 4-aminopentanoic acid derivatives. Key conditions include anhydrous solvents (e.g., DMF), controlled pH (neutral to slightly basic), and inert atmospheres to prevent oxidation of the amine group . Oxidation steps may require KMnO₄ in acidic media, while reductions use LiAlH₄ in ether .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Characterization should combine:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the amide bond (δ ~6.5–8.5 ppm for NH in DMSO-d₆) and the acetic acid moiety (δ ~2.3–3.5 ppm for CH₂).
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ or [M-H]⁻).
- X-ray Crystallography : For crystalline derivatives, analyze hydrogen bonding patterns (e.g., O-H···N or N-H···O interactions) to confirm molecular packing .
Q. What are the stability considerations for this compound under experimental storage?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond.
- pH : Avoid strongly acidic/basic conditions (pH <3 or >9) to prevent degradation.
- Light Sensitivity : Protect from UV light to avoid oxidation of the aromatic amine group. Stability testing via HPLC over 24–72 hours under varying conditions is recommended .
Advanced Research Questions
Q. How can computational tools (e.g., retrosynthetic analysis) optimize the synthesis of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases. For example:
- Retrosynthetic Steps : Disconnect the amide bond to identify precursors (4-aminopentanoic acid and chloroacetic acid derivatives).
- Reagent Scoring : Prioritize high-yield reagents (e.g., EDCI over DCC for sterically hindered couplings).
- Route Validation : Compare predicted pathways with experimental data from analogs like 2-[4-(butylamino)phenyl]acetic acid, where coupling efficiencies exceed 80% under optimized conditions .
Q. What strategies resolve contradictions in biological activity data for aminophenylacetic acid derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures). For antioxidant studies, use consistent ROS detection methods (e.g., DCFH-DA vs. luminol).
- Structural Confounders : Compare derivatives like 2-(4-amino-3-sulfophenyl)acetic acid (enhanced solubility) vs. non-sulfonated analogs to isolate functional group effects.
- Meta-Analysis : Pool data from PubChem, DSSTox, and peer-reviewed studies to identify trends (e.g., para-substitution enhances receptor binding affinity) .
Q. How do crystallographic studies inform the design of this compound derivatives for targeted drug delivery?
- Methodological Answer : X-ray structures reveal:
- Hydrogen-Bonding Networks : Carboxylic acid dimers (O-H···O) stabilize the molecule, while amine groups form interactions with biological targets (e.g., enzyme active sites).
- Conformational Flexibility : Rotatable bonds (e.g., CH₂ in the acetic acid moiety) allow adaptation to receptor pockets.
- Crystal Packing : Derivatives with methoxy or halogen substituents (e.g., 4-chloro analogs) exhibit tighter packing, improving thermal stability .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry.
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation.
- Ethical Compliance : Follow guidelines for in-vitro use; derivatives are not FDA-approved for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
